2-Bromo-5-iodo-1,3-dimethoxybenzene CAS number and identifiers
2-Bromo-5-iodo-1,3-dimethoxybenzene CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-5-iodo-1,3-dimethoxybenzene , a critical bifunctional building block in medicinal chemistry and materials science.
[1]
Executive Summary: The "Orthogonal Pivot"
2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 1318133-20-8) serves as a high-value "pivot" scaffold in organic synthesis. Its structural symmetry, combined with the distinct reactivity profiles of its halogen substituents (Aryl-Iodide vs. Aryl-Bromide), allows for sequential, chemoselective cross-coupling reactions.
Researchers utilize this molecule to construct complex architectures—ranging from KAT7 inhibitors in oncology to phospharhodamine dyes in imaging—by first engaging the labile C–I bond (e.g., via Sonogashira or Suzuki coupling) while preserving the C–Br bond for subsequent functionalization.
Chemical Identity & Identifiers
| Identifier | Value |
| Chemical Name | 2-Bromo-5-iodo-1,3-dimethoxybenzene |
| Synonyms | 1-Bromo-4-iodo-2,6-dimethoxybenzene; 4-Bromo-3,5-dimethoxyaniline (Precursor derivative) |
| CAS Number | 1318133-20-8 |
| Molecular Formula | C₈H₈BrIO₂ |
| Molecular Weight | 342.96 g/mol |
| SMILES | COC1=C(Br)C(OC)=CC(I)=C1 |
| InChIKey | BPWYNWSOQOXOPI-UHFFFAOYSA-N (Analogous backbone check required) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in CH₂Cl₂, THF, DMSO; insoluble in water |
Synthesis & Manufacturing Protocol
The most robust synthetic route involves a Sandmeyer reaction starting from the aniline precursor. This method ensures high regioselectivity, placing the iodine atom exactly para to the bromine atom, which is sterically locked between the two methoxy groups.
Core Reaction Pathway
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Precursor: 4-Bromo-3,5-dimethoxyaniline.
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Transformation: Diazotization of the amine followed by iodination.[1][2]
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Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI).
Step-by-Step Methodology
Reagents:
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4-Bromo-3,5-dimethoxyaniline (1.0 equiv)
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H₂SO₄ (1.8 M aqueous solution)[3]
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NaNO₂ (1.3 equiv)
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KI (1.5 equiv)
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Urea (optional, to quench excess nitrite)
Protocol:
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Suspension: Charge a reaction vessel with 4-bromo-3,5-dimethoxyaniline and 1.8 M H₂SO₄. Cool the suspension to 0 °C using an ice bath.
-
Diazotization: Dropwise add a solution of NaNO₂ in water over 10–15 minutes. Maintain internal temperature < 5 °C. The suspension should clarify as the diazonium salt forms. Stir for 40 minutes at 0 °C.
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Iodination: Slowly add a solution of KI in water to the diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The mixture will turn dark due to iodine liberation.
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Workup: Quench with saturated aqueous Na₂SO₃ (sodium sulfite) to reduce excess iodine (color change from dark brown to yellow/white).
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Extraction: Extract with Dichloromethane (CH₂Cl₂) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from Ethanol.
Reaction Logic Visualization
Caption: Sandmeyer transformation converting the amino group to an iodine substituent with retention of the bromo-methoxy scaffold.
Spectroscopic Characterization
To validate the synthesis, the following NMR signatures are diagnostic. The molecule possesses C₂v symmetry , simplifying the spectra.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~6.95 ppm (s, 2H) | Aromatic protons at positions 4 and 6 (equivalent). |
| δ ~3.88 ppm (s, 6H) | Methoxy protons at positions 1 and 3 (equivalent). | |
| ¹³C NMR | δ ~157-160 ppm | C-O (Carbons 1, 3). |
| δ ~110-115 ppm | Aromatic C-H (Carbons 4, 6).[4] | |
| δ ~100-105 ppm | C-Br (Carbon 2, shielded by ortho-methoxy). | |
| δ ~90 ppm | C-I (Carbon 5, significantly shielded by Iodine). |
Strategic Applications in Drug Discovery
The primary utility of 2-Bromo-5-iodo-1,3-dimethoxybenzene lies in its ability to undergo Chemoselective Cross-Coupling .
The Selectivity Hierarchy
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C–I Bond (High Reactivity): Reacts first under mild Pd-catalyzed conditions (e.g., Sonogashira, Suzuki at room temp).
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C–Br Bond (Lower Reactivity): Remains inert during the first coupling. Can be activated subsequently using higher temperatures or specialized ligands (e.g., Buchwald-Hartwig amination).
Case Study: KAT7 Inhibitors
In the development of inhibitors for KAT7 (Lysine Acetyltransferase 7) , this scaffold is used to link a benzisoxazole core to a sulfonamide moiety.[5] The iodine is displaced first to attach the core, creating a defined intermediate that is then elaborated at the bromine position.
Workflow Visualization
Caption: Chemoselective coupling strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide.
Handling & Safety
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Light Sensitivity: The C–I bond is photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
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ChemicalBook. (2023). 2-bromo-5-iodo-1,3-dimethoxybenzene (CAS 1318133-20-8) Properties and Suppliers.[6][7]Link
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Oxford Academic. (2022). A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation. (Detailed synthesis of analogous scaffolds). Link
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Google Patents. (2020). WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin. (Cites use of 2-bromo-5-iodo-1,3-dimethoxybenzene in synthesis).[8][7] Link
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Google Patents. (2025). WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer. (Application in KAT7 inhibitor synthesis).[4] Link
Sources
- 1. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 6. 2-bromo-5-iodo-1,3-dimethoxybenzene | 1318133-20-8 [chemicalbook.com]
- 7. 页面加载中... [china.guidechem.com]
- 8. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
